molecular formula C10H10N2O7S2 B14181405 3,4-Diamino-5-hydroxynaphthalene-2,7-disulfonic acid CAS No. 878273-07-5

3,4-Diamino-5-hydroxynaphthalene-2,7-disulfonic acid

Cat. No.: B14181405
CAS No.: 878273-07-5
M. Wt: 334.3 g/mol
InChI Key: MZELLYIAHFBDMX-UHFFFAOYSA-N
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Description

3,4-Diamino-5-hydroxynaphthalene-2,7-disulfonic acid is a chemical compound with the molecular formula C10H10N2O7S2. It is known for its applications in various fields, including dye production and pharmaceuticals. This compound is characterized by its two amino groups, one hydroxyl group, and two sulfonic acid groups attached to a naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diamino-5-hydroxynaphthalene-2,7-disulfonic acid typically involves multiple steps:

    Sulfonation: Naphthalene is sulfonated using fuming sulfuric acid to produce 1,3,6-naphthalenetrisulfonic acid.

    Nitration: The trisulfonic acid is then nitrated using a mixed acid to yield 1-nitro-3,6,8-naphthalenetrisulfonic acid.

    Reduction: The nitro compound is reduced using iron powder and ammonium hydroxide to form 1-amino-3,6,8-naphthalenetrisulfonic acid.

    Hydrolysis and Neutralization: The resulting compound is hydrolyzed and neutralized to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Diamino-5-hydroxynaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Iron powder and ammonium hydroxide are typically used for reduction.

    Substitution: Electrophiles such as acyl chlorides and sulfonyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Produces quinones.

    Reduction: Produces amino derivatives.

    Substitution: Produces various substituted naphthalene derivatives.

Scientific Research Applications

3,4-Diamino-5-hydroxynaphthalene-2,7-disulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Diamino-5-hydroxynaphthalene-2,7-disulfonic acid involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and other proteins. These interactions can affect the activity of enzymes and other biological molecules, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-8-naphthol-3,6-disulfonic acid
  • 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt
  • 2,7-Naphthalenedisulfonic acid

Uniqueness

3,4-Diamino-5-hydroxynaphthalene-2,7-disulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological molecules and in the synthesis of complex organic compounds .

Properties

CAS No.

878273-07-5

Molecular Formula

C10H10N2O7S2

Molecular Weight

334.3 g/mol

IUPAC Name

3,4-diamino-5-hydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C10H10N2O7S2/c11-9-7(21(17,18)19)2-4-1-5(20(14,15)16)3-6(13)8(4)10(9)12/h1-3,13H,11-12H2,(H,14,15,16)(H,17,18,19)

InChI Key

MZELLYIAHFBDMX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=C(C2=C(C=C1S(=O)(=O)O)O)N)N)S(=O)(=O)O

Origin of Product

United States

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